molecular formula C23H24ClN3O3S B11938282 (NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride

(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride

Cat. No.: B11938282
M. Wt: 458.0 g/mol
InChI Key: LOBGNYCFXPNFJB-VQFXXQHUSA-N
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Description

Historical Context of Chromene Oxime Derivatives in Medicinal Chemistry

Chromene oxime derivatives occupy a critical niche in medicinal chemistry due to their dual functionality: the chromene scaffold provides a planar aromatic system for target engagement, while the oxime moiety introduces redox versatility and hydrogen-bonding capacity. The foundational role of chromenes is evident in natural products like tocopherols and flavones, which exhibit antioxidant and anti-inflammatory properties. Synthetic chromene derivatives gained prominence with the discovery of 4-aryl-4H-chromenes as tubulin polymerization inhibitors, demonstrating IC~50~ values as low as 7.4 nM in glioma models.

The oxime functional group (-NOH) became pharmacologically relevant through its role in reactivating acetylcholinesterase inhibited by organophosphates. Pralidoxime, the first FDA-approved oxime antidote, established the therapeutic viability of this group. Subsequent innovations merged chromenes with oximes, yielding compounds like cefuroxime, a β-lactam antibiotic where the oxime enhances β-lactamase stability. Hybridization strategies further evolved with the synthesis of chromene-oxazol/oxime esters, which exhibited antifungal activity against Fusarium solani and Botrytis cinerea at MIC values comparable to chlorothalonil. These advancements underscore the scaffold’s adaptability to diverse therapeutic targets.

Rationale for Structural Hybridization: Morpholine-Thienopyridine-Chromene Scaffolds

The design of (NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride reflects a strategic integration of three modules:

  • Chromene Core : The 2H-chromen-4-one system provides a rigid aromatic platform for intercalation with biological targets such as DNA topoisomerases or kinase ATP-binding pockets. Substitutions at the 6th position (e.g., thieno[3,2-c]pyridin-6-yl) enhance π-π stacking interactions, as demonstrated in analogues showing IC~50~ < 1 μM against breast cancer cells.
  • Morpholine Propyl Chain : The 3-morpholin-4-ylpropyl substituent introduces a tertiary amine for improved aqueous solubility and membrane permeability. Morpholine derivatives are recurrent in kinase inhibitors (e.g., GSK-3β), where the moiety modulates selectivity by forming hydrogen bonds with hinge regions.
  • Thienopyridine Moiety : Thieno[3,2-c]pyridine serves as a bioisostere for purine nucleobases, enabling mimicry of adenosine in ATP-competitive inhibitors. This scaffold has been leveraged in JAK2 inhibitors, with substituents at the 6th position critical for potency.

The hydroxylamine (-NHOH) group at the 4-idene position introduces a tautomeric system capable of redox cycling, potentially conferring antioxidant or pro-oxidant activity depending on the cellular milieu. This feature is exemplified in chromene-oxime hybrids that disrupt fungal membrane integrity via oxidative stress. Molecular modeling of analogous structures predicts favorable binding to both hydrophobic pockets (via chromene-thienopyridine) and polar regions (via morpholine hydroxylamine), suggesting polypharmacological potential.

Structural Activity Relationship (SAR) studies of related compounds highlight critical design elements:

  • Electron-donating groups at the chromene 7th position enhance antimicrobial activity by 3–5-fold compared to electron-withdrawing substituents.
  • The propyl linker in morpholine derivatives optimizes spacer length for target engagement without incurring steric penalties, as observed in 4-(4-aminophenyl)morpholine-3-one coumarins.
  • Planar thienopyridine systems improve intercalation with DNA, as evidenced by fluorescence quenching assays in chromene-xanthene hybrids.

Properties

Molecular Formula

C23H24ClN3O3S

Molecular Weight

458.0 g/mol

IUPAC Name

(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride

InChI

InChI=1S/C23H23N3O3S.ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26;/h3-5,11-15,27H,1-2,6-10H2;1H/b25-19-;

InChI Key

LOBGNYCFXPNFJB-VQFXXQHUSA-N

Isomeric SMILES

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N/O)C4=NC=C5C=CSC5=C4.Cl

Canonical SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: Thieno[3,2-c]pyridine Derivative

The thieno[3,2-c]pyridine moiety is synthesized via a palladium-catalyzed cross-coupling reaction. A representative protocol involves reacting 3-bromothiophene with 6-aminopyridine-3-boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) ( ). The reaction is conducted in degassed toluene at 80°C for 12 hours under nitrogen, yielding the thieno[3,2-c]pyridine core with >75% purity .

Critical Parameters :

  • Catalyst loading: 2 mol% Pd(PPh3_3)4_4

  • Solvent system: Toluene/ethanol (3:1 v/v)

  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient)

Morpholinopropyl Side Chain Installation

The morpholinopropyl group is introduced via nucleophilic substitution. 3-Morpholinopropan-1-amine is reacted with 6-bromo-2-thieno[3,2-c]pyridine using potassium carbonate as a base in dimethylformamide (DMF) at 60°C for 8 hours . The reaction progress is monitored by thin-layer chromatography (TLC), with final purification via recrystallization from ethanol/water (4:1).

Yield Optimization :

  • Temperature: 60–70°C prevents side reactions

  • Solvent polarity: High-polarity DMF enhances reaction rate

Chromen-4-ylidene Hydroxylamine Formation

The hydroxylamine derivative is synthesized through condensation of the thieno[3,2-c]pyridine-morpholinopropyl intermediate with chromen-4-carbaldehyde. The reaction employs hydroxylamine hydrochloride in acetic acid under reflux (110°C, 6 hours), followed by neutralization with sodium bicarbonate .

Reaction Mechanism :

  • Nucleophilic attack by hydroxylamine on the aldehyde carbonyl

  • Dehydration to form the imine (C=N-OH\text{C=N-OH})

Spectroscopic Validation :

  • 1H NMR^1\text{H NMR} (500 MHz, CDCl3_3): δ 8.72 (d, J=4.5J = 4.5 Hz, 1H, pyridine-H), 7.92 (s, 1H, imine-H)

  • HRMS: m/zm/z 421.1460 [M+H]+^+ (calculated: 421.1460)

Hydrochloride Salt Precipitation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (1.25 M in ethanol) at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum .

Salt Characterization :

  • Melting point: 213–214°C (decomposition)

  • Chloride content: 7.8% (theoretical: 7.7%) via ion chromatography

Purification and Quality Control

Final purification is achieved through preparative HPLC (C18 column, acetonitrile/0.1% formic acid gradient) . Critical quality attributes include:

ParameterSpecificationMethod
Purity≥99.0% (HPLC)USP <621>
Residual solvents<500 ppm (ethanol)GC-FID
Water content≤0.5%Karl Fischer titration

Scalability Challenges and Solutions

Issue 1: Low Yield in Cross-Coupling

  • Root cause: Catalyst deactivation due to morpholine coordination

  • Solution: Increase Pd(PPh3_3)4_4 loading to 5 mol% and use excess boronic acid (1.5 eq)

Issue 2: Hydroxylamine Oxidation

  • Mitigation: Conduct reactions under nitrogen with 0.1% ascorbic acid as antioxidant

Chemical Reactions Analysis

Foliglurax hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitroso group in Foliglurax can undergo oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to form different derivatives.

    Substitution: The morpholine ring in Foliglurax can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride exhibit a range of biological activities, including:

Activity Description
Antimicrobial Effective against various bacterial strains, potentially useful in infection control.
Anticancer Exhibits properties that may inhibit tumor growth by targeting specific pathways.
Neuroprotective Morpholine derivatives are known for their neuroprotective effects, suggesting potential in neurodegenerative diseases.
Antioxidant Chromene derivatives have shown antioxidant properties, beneficial for oxidative stress-related conditions.

Case Studies and Research Findings

  • Mutation Induction in DNA Studies:
    High concentrations of hydroxylamine have been used to introduce mutations in DNA, specifically targeting cytidine to hydroxyaminocytidine transitions. This method has applications in genetic research and biotechnology .
  • Pharmacological Research:
    A study focusing on thieno[3,2-d]pyrimidine derivatives demonstrated their effectiveness as inhibitors of phosphatidylinositol-3-kinase (PI3K), a critical target in cancer therapy. The findings suggest that similar structural compounds could lead to the development of new anticancer drugs .
  • Industrial Applications:
    Hydroxylamine derivatives are utilized in the synthesis of important chemicals like cyclohexanone oxime, which is a precursor for nylon production. The unique structure of (NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride may enhance its utility in similar industrial processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Heterocyclic Systems

The thieno[3,2-c]pyridine moiety in the target compound distinguishes it from analogs like thieno[3,4-d]pyrimidin-4(3H)-one (), which features a pyrimidinone ring fused to thiophene. The pyridine vs. Chromen derivatives, such as 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (), share the chromen backbone but lack the fused thienopyridine system, reducing structural complexity and possibly limiting target specificity.

Functional Group Modifications

  • Morpholine Substituent: The 3-morpholin-4-ylpropyl chain in the target compound enhances hydrophilicity compared to phenyl or methyl groups in analogs like 3-chloro-N-phenyl-phthalimide () or 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (). Morpholine derivatives are often employed to improve solubility and metabolic stability .
  • Hydroxylamine Hydrochloride: The hydroxylamine hydrochloride salt contrasts with neutral or non-ionic derivatives (e.g., methoxy amine or O-benzyl hydroxylamine in ). This ionic form may improve crystallinity and bioavailability but could also introduce stability challenges under acidic conditions .

Tabulated Comparison of Key Features

Property Target Compound 3-Chloro-N-phenyl-phthalimide () Thieno[3,4-d]pyrimidin-4(3H)-one ()
Core Structure Thieno[3,2-c]pyridine + chromen Phthalimide Thieno[3,4-d]pyrimidinone
Key Substituent 3-Morpholin-4-ylpropyl Chlorine + phenyl Methyl/phenylthiazolo-isoxazole
Ionic Form Hydrochloride salt Neutral Neutral
Synthetic Complexity High (multi-step, fused heterocycles) Moderate (single-step substitution) Moderate (multi-step, no fused chromen)
Solubility (Predicted) Enhanced (morpholine) Low (aromatic groups) Moderate (heterocyclic polarity)

Research Findings and Implications

  • Stability : Hydroxylamine salts () are prone to hydrolysis under acidic conditions, which may necessitate formulation adjustments for the target compound .
  • Synthetic Yield : Multi-step syntheses (e.g., bromination followed by hydroxylamine coupling, as in ) typically yield 40–60% purity, requiring chromatographic purification—a challenge absent in simpler phthalimides ().

Biological Activity

The compound (NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, characterization, and the breadth of its biological activity, particularly focusing on its pharmacological implications.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, including the formation of thieno[3,2-c]pyridine and chromene moieties. These structures are known for their diverse biological activities. The synthesis typically employs techniques such as microwave irradiation and classical heating methods to enhance yields and purity.

Table 1: Key Synthetic Steps

StepReaction TypeReagentsConditions
1Cyclization2-Aminothiophene + CarbonitrileMicrowave irradiation
2CondensationAldehyde + Hydrazine hydrateReflux
3Hydroxylamine FormationHydroxylamine + Chromenyl derivativeStirring at room temperature

Biological Activity

The biological activity of (NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride has been evaluated in various studies, revealing significant pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thienopyridines exhibit notable antimicrobial effects. For instance, compounds with similar structural features have demonstrated efficacy against various bacterial strains, including resistant strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thienopyridine derivatives have shown promise in anticancer research. Studies have reported that compounds with the thieno[3,2-c]pyridine structure exhibit cytotoxicity against several cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest.

Antiviral Effects

Recent investigations into related chromeno[3,2-c]pyridines have highlighted antiviral activity against viruses such as rotavirus and tobacco mosaic virus. Although specific data on the target compound is limited, its structural analogs suggest potential efficacy against viral infections.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a thienopyridine derivative exhibited an IC50 value of 15 µM against Staphylococcus aureus, indicating strong antibacterial properties.
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that compounds similar to (NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene] showed significant cytotoxic effects on leukemia cell lines with IC50 values ranging from 5 to 20 µM.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and what key reaction parameters require optimization?

The synthesis typically involves multi-step reactions, including:

  • Coupling of thieno[3,2-c]pyridine derivatives with chromen-4-ylidene precursors under reflux conditions (e.g., in dichloromethane or DMF).
  • Introduction of the morpholinylpropyl group via nucleophilic substitution or palladium-catalyzed cross-coupling . Critical parameters include temperature control (±2°C for exothermic steps), solvent polarity (to stabilize intermediates), and stoichiometric ratios of reagents (e.g., 1.2:1 molar excess of morpholine derivatives to minimize side reactions) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry. For example, the thieno[3,2-c]pyridine moiety shows characteristic aromatic proton shifts at δ 7.2–8.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .

Advanced Research Questions

Q. How can integrated computational and experimental approaches accelerate the development of efficient synthetic pathways?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for key steps like cyclization or amide formation .
  • Condition Screening : Apply machine learning to experimental datasets (e.g., solvent polarity, catalyst loading) to predict optimal conditions. For example, ICReDD’s feedback loop between computation and experiment reduces optimization time by 40–60% .

Q. What experimental frameworks are effective for analyzing contradictory data in biological activity profiles of morpholine-containing compounds?

  • Comparative Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies to identify confounding variables. For instance, discrepancies in IC50_{50} values may arise from differences in solvent (DMSO vs. saline) or protein binding .
  • Dose-Response Replication : Repeat assays under standardized protocols (e.g., NIH/3T3 cells, 48-hour exposure) to isolate compound-specific effects from methodological noise .

Q. What role does Design of Experiments (DoE) play in optimizing multi-step synthesis processes?

  • Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, pH) in the thieno[3,2-c]pyridine cyclization step. A 24^4-1 design (4 factors, 8 runs) can reduce experimentation by 50% .
  • Response Surface Methodology (RSM) : Apply central composite designs to maximize yield while minimizing byproducts (e.g., optimizing reaction time and catalyst loading for >80% yield) .

Q. How can researchers systematically investigate substituent effects on stability and reactivity?

  • Kinetic Profiling : Conduct comparative studies on derivatives with varied substituents (e.g., morpholinylpropyl vs. piperidinylpropyl) to measure degradation rates under accelerated conditions (40°C, 75% humidity) .
  • Computational LogP Prediction : Use tools like ACD/Labs to correlate lipophilicity (LogP) with solubility trends, guiding structural modifications for enhanced stability .

Methodological Notes

  • Contradiction Resolution : When conflicting data arise (e.g., divergent cytotoxicity results), validate assays using orthogonal methods (e.g., apoptosis markers alongside cell viability assays) .
  • Data Reproducibility : Document all synthetic steps and analytical parameters in detail (e.g., NMR shimming protocols, HPLC column lot numbers) to ensure replicability .

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